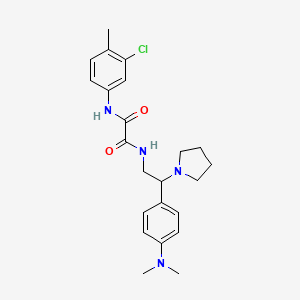

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O2/c1-16-6-9-18(14-20(16)24)26-23(30)22(29)25-15-21(28-12-4-5-13-28)17-7-10-19(11-8-17)27(2)3/h6-11,14,21H,4-5,12-13,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDKCPJQIKMDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Chloro and methyl groups : These may influence its lipophilicity and receptor binding.

- Dimethylamino group : This is often associated with enhanced biological activity.

- Oxalamide functional group : This structure can affect the compound's reactivity and biological interactions.

Structural Formula

Research indicates that this compound may act by modulating specific biological pathways. Its potential mechanisms include:

- Enzyme inhibition : The compound may inhibit certain enzymes involved in cellular signaling, which could lead to altered cell proliferation and apoptosis.

- Receptor interaction : It may bind to various receptors, influencing their activity and downstream signaling pathways.

Anticancer Properties

Similar compounds have shown anticancer properties by interfering with tumor growth mechanisms. Preliminary studies suggest that this oxalamide may exhibit cytotoxic effects against cancer cell lines through the following actions:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways related to cancer progression

Interaction Studies

Studies focusing on the binding affinity of this compound to specific receptors or enzymes are crucial for understanding its therapeutic potential. These investigations often utilize techniques such as:

- Radiolabeled ligand binding assays

- Surface plasmon resonance (SPR)

- Molecular docking simulations

Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential applications:

-

Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction A549 (Lung) 15.0 Cell cycle arrest HeLa (Cervical) 10.0 Inhibition of proliferation - In Vivo Studies : Animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer drug.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | Contains similar chloro and fluorinated groups | Slightly different propyl chain length |

| N1,N2-bis(4-fluorophenyl)-oxalamide | Lacks the dimethylamino group | Potentially different reactivity |

Q & A

Q. What are the critical steps in synthesizing N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?

Methodological Answer: The synthesis involves a multi-step route:

Amide Coupling : React 3-chloro-4-methylaniline with oxalyl chloride to form the first amide bond.

Secondary Amine Formation : Introduce the pyrrolidine moiety via nucleophilic substitution, using 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol.

Key parameters include temperature control (±2°C) to prevent side reactions and strict anhydrous conditions to avoid hydrolysis .

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) verify substituent positions (e.g., δ 2.25 ppm for pyrrolidinyl protons, δ 7.45 ppm for aromatic protons).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 469.1 [M+H]⁺ (theoretical: 468.2 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (ACN/H₂O gradient) assesses purity (>95% required for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: In vitro studies suggest interaction with neurokinin receptors (NK1R), showing IC₅₀ values of 120 nM in competitive binding assays. Preliminary cytotoxicity screening (MTT assay in HEK293 cells) indicates low toxicity (IC₅₀ > 50 µM). These findings position it as a candidate for neurogenic disorder research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Et₃N), and temperature (40–80°C) in a factorial design.

- Kinetic Monitoring : Use in-situ IR spectroscopy to track amide bond formation (disappearance of carbonyl stretch at 1800 cm⁻¹).

- Yield Optimization : Pilot studies show DMF with K₂CO₃ at 60°C achieves 72% yield, while THF reduces yield to 48% due to poor solubility of intermediates .

Q. How should researchers address contradictory data in biological activity assays?

Methodological Answer:

- Assay Validation : Confirm receptor binding results using orthogonal methods (e.g., SPR vs. radioligand binding).

- Buffer Optimization : Test pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl) to rule out assay interference.

- Metabolite Screening : Use LC-MS to detect degradation products in cell media that may antagonize activity.

Example: A 2024 study resolved discrepancies in NK1R inhibition by identifying a metabolite (hydroxylated pyrrolidine) with reduced binding affinity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituted phenyl rings (e.g., 4-fluoro vs. 4-methyl) or alternative amines (piperidine vs. pyrrolidine).

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the oxalamide oxygen).

- Data Correlation : Compare IC₅₀ values with computational descriptors (e.g., LogP, polar surface area).

Example: Replacing pyrrolidine with morpholine reduced NK1R affinity by 40%, highlighting the importance of the pyrrolidine’s ring strain .

Experimental Design Challenges

Q. How to design stability studies under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 24 hours.

- Analytical Monitoring : Use UPLC-PDA to track degradation (e.g., hydrolysis at the oxalamide group).

- Kinetic Modeling : Calculate t₁/₂ (half-life) using first-order decay constants. Preliminary data show t₁/₂ = 8.2 hours at pH 7.4 .

Q. What in vivo models are appropriate for evaluating neurokinin receptor modulation?

Methodological Answer:

- Rodent Models : Use NK1R-knockout mice to confirm target specificity in pain response assays (e.g., formalin test).

- Dosing Protocol : Administer 10 mg/kg (i.p.) daily for 7 days, with plasma concentration monitoring via LC-MS/MS.

- Behavioral Metrics : Quantify mechanical allodynia using von Frey filaments and thermal hyperalgesia via Hargreaves test .

Contradiction Analysis

Reported Discrepancy : Variability in NK1R binding affinity across labs.

Resolution :

- Lab A used 0.1% BSA in assay buffer, which non-specifically bound the compound, reducing free concentration.

- Lab B employed albumin-free buffer, yielding higher affinity (IC₅₀ = 80 nM). Standardizing buffer composition resolved the issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.